molecular formula C9H11N3O4 B14163927 dimethylamino N-(4-nitrophenyl)carbamate CAS No. 20915-03-1

dimethylamino N-(4-nitrophenyl)carbamate

Cat. No.: B14163927
CAS No.: 20915-03-1
M. Wt: 225.20 g/mol
InChI Key: ITOBCMDEQFCKCQ-UHFFFAOYSA-N
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Description

Dimethylamino N-(4-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a dimethylamino group and a 4-nitrophenyl group attached to the carbamate structure. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamino N-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenylchloroformate with dimethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethylamino N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Dimethylamino N-(4-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylamino N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function. This property makes it effective as a pesticide. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl N-methylcarbamate
  • 4-nitrophenyl N-ethylcarbamate
  • 4-nitrophenyl N-propylcarbamate

Uniqueness

Dimethylamino N-(4-nitrophenyl)carbamate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antimicrobial activity and greater stability under various conditions .

Properties

CAS No.

20915-03-1

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

dimethylamino N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C9H11N3O4/c1-11(2)16-9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13)

InChI Key

ITOBCMDEQFCKCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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